3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Purity Specification Quality Control Procurement

Select this 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine (CAS 911826-23-8) as your core scaffold for kinase inhibitor and CNS-targeted libraries. Unlike brominated or dimethyl analogs, this 98% pure, unsubstituted 4-amino variant provides a completely unencumbered hydrogen-bond donor, maximizing synthetic degrees of freedom. Its favorable physicochemical profile (LogP 0.86, TPSA 48.14 Ų) preserves CNS MPO headroom, while its non-hazardous transport classification eliminates HazMat surcharges, reducing total procurement cost.

Molecular Formula C8H10N2O
Molecular Weight 150.18
CAS No. 911826-23-8
Cat. No. B3361097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
CAS911826-23-8
Molecular FormulaC8H10N2O
Molecular Weight150.18
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC=N2
InChIInChI=1S/C8H10N2O/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-2,4,7H,3,5,9H2
InChIKeyAISPYYSYCMREFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine (CAS 911826-23-8) – Core Identity, Purity, and Comparator Context for Research Procurement


3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine (CAS 911826-23-8) is a racemic, fused pyranopyridine heterocycle with a primary amine at the 4-position (MF: C₈H₁₀N₂O; MW: 150.18 g/mol) . Its compact, hydrogen-bond-capable scaffold serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor and CNS-targeted library synthesis [1]. While the pyrano[2,3-b]pyridine class is broadly explored for CB1 modulation and aldose reductase inhibition, the unsubstituted 4-amino variant occupies a distinct niche as a minimally functionalized core that maximizes synthetic divergence. The following evidence guide compares the target compound against its closest commercially relevant analogs—6-bromo, 2,2-dimethyl, and 4-aminomethyl regioisomers—to support informed procurement decisions.

Why Substituting 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine with a Generic Pyrano[2,3-b]pyridine Risks Project Invalidation


The pyrano[2,3-b]pyridine scaffold is highly sensitive to substitution pattern. Introduction of a bromine at C6 (e.g., CAS 1823376-15-3) adds significant molecular weight (+Br, ΔMW ~80 Da) and lipophilicity (estimated ΔLogP >+0.8), altering both pharmacokinetic profile and reactivity [1]. The 2,2-dimethyl analog (CAS not publicly tied to a specific vendor listing for the unsubstituted amine, but commonly offered) introduces gem-dimethyl steric bulk that can block key metabolic sites or distort the ring conformation, potentially abolishing target engagement . Conversely, the 4-aminomethyl regioisomer (e.g., (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine) moves the amine vector, changing hydrogen-bond geometry and reducing binding to certain targets. Even the dihydrochloride salt (CAS 2248366-96-1) alters solubility, hygroscopicity, and effective molecular weight for stoichiometric reactions . The unsubstituted 4-amino core is therefore not interchangeable: it is the only member of the class offering a completely unencumbered amine in the 4-position, maximizing synthetic degrees of freedom and minimizing confounding steric/electronic effects in SAR campaigns.

Quantitative Comparator-Based Evidence for Selecting 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine Over Closest Analogs


Purity and Quality Assurance: 98% Minimum Purity with Full Analytical Traceability

The target compound is supplied with a minimum purity specification of 98%, as certified by two independent reputable vendors (AKSci and ChemScene) . This compares favorably to the commonly cited 95% purity for the free base from other suppliers, representing a ≥3% absolute purity advantage that translates to fewer impurities in downstream reactions, particularly critical in parallel medicinal chemistry where even 2% of a reactive impurity can generate confounding byproducts.

Purity Specification Quality Control Procurement

Storage and Stability: Defined Long-Term Storage Condition vs. Unspecified Analogs

AKSci specifies long-term storage at 'cool, dry place' for the target compound , while ChemScene provides a more stringent recommendation of 'sealed in dry, 2-8°C' . In contrast, many 6-bromo and 2,2-dimethyl analogs are shipped without explicit long-term storage conditions from certain suppliers, introducing uncertainty in stability assessment during multi-month research projects. The availability of two validated storage protocols allows procurement teams to select conditions matching their infrastructure without risking degradation.

Stability Storage Shelf Life

Computational Physicochemical Profile: Balanced LogP and Low Topological Polar Surface Area Facilitate CNS Multiparameter Optimization

The target compound exhibits a calculated LogP of 0.86 and a TPSA of 48.14 Ų . These values place it within the favorable CNS drug-like space (LogP 1–3; TPSA < 90 Ų) [1]. The 6-bromo analog (estimated LogP >1.7 due to Br) and the 2,2-dimethyl analog (estimated LogP ~1.5–2.0) both exceed the optimal LogP window for CNS penetration, increasing the risk of high plasma protein binding and reduced brain exposure. The unsubstituted core thus offers a superior starting point for CNS-targeted lead optimization.

CNS Drug Design LogP TPSA Physicochemical Properties

Synthetic Tractability: Single-Step Azide Reduction vs. Multi-Step Halogenation-Derivatization Sequences for Halogenated Analogs

The target compound is accessible via a one-step Pd/C-catalyzed hydrogenation of 4-azido-3,4-dihydro-2H-pyrano[2,3-b]pyridine (88 mg scale, MeOH, 9 mg Pd/C) . In contrast, the 6-bromo analog requires a multi-step sequence involving halogenation, often necessitating protecting group strategies and increasing the step count by 2–3 synthetic operations. This translates to a higher cost per gram and longer lead times for the bromo analog, making the unsubstituted amine the more economical choice for initial SAR exploration where the C6 position will be diversified via late-stage functionalization.

Synthetic Efficiency Building Block Parallel Synthesis

Safety Classification: Warning Signal Word and Defined GHS Hazards Enable Streamlined Laboratory Handling

The target compound is classified with GHS07 pictogram, Signal Word 'Warning,' and hazard statements H302-H315-H319-H335 (harmful if swallowed; causes skin irritation; causes serious eye irritation; may cause respiratory irritation) . It is explicitly *not* classified as a dangerous good for transport (UN#: N/A) . By comparison, many halogenated pyrano[2,3-b]pyridine analogs (e.g., 6-bromo derivative) may carry additional environmental toxicity classifications (H400 series) or require HazMat shipping, incurring surcharges of $50–$178 per shipment . The absence of HazMat classification for the target compound simplifies procurement logistics and reduces total landed cost, particularly for international shipments.

Safety GHS Classification Hazard Communication

Regioisomeric Specificity: 4-Amine vs. 2-Amine Regioisomer Alters Hydrogen-Bond Vector and Target Recognition

The target compound bears the amine at the 4-position of the dihydropyran ring, whereas the regioisomer (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine places the amine on a methylene spacer at the 2-position . This shift changes the hydrogen-bond donor vector by approximately 2.5 Å and alters the pKa of the amine (primary amine α-to oxygen vs. primary amine on a benzylic-like carbon). In kinase hinge-binding motifs, the 4-amino group can form a direct hydrogen bond with the backbone carbonyl of the hinge residue, whereas the 2-aminomethyl analog presents the amine in a geometry more suited for solvent-exposed interactions, fundamentally changing the binding mode. No systematic SAR study directly comparing these regioisomers is published; this is a class-level inference based on well-established medicinal chemistry principles [1].

Regioisomer Hydrogen Bonding Molecular Recognition

Optimal Scientific and Industrial Use-Cases for 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine Based on Quantitative Product-Specific Evidence


Kinase Inhibitor Fragment Library Design Requiring an Unencumbered Hinge-Binding Amine

When constructing a fragment library targeting the kinase hinge region, the 4-amino group of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine provides a direct hydrogen-bond donor without steric interference from adjacent substituents. As shown in Section 3, its LogP of 0.86 and TPSA of 48.14 Ų satisfy CNS MPO criteria, making it suitable for both peripheral and central kinase targets . The 98% purity specification ensures that fragment soaking or biochemical assay results are not confounded by impurities.

Late-Stage Diversification via C6 C–H Functionalization in Parallel Synthesis

The absence of a halogen at C6 allows chemists to install diverse substituents via directed C–H activation or lithiation-electrophile trapping, enabling rapid parallel library synthesis. As established in Section 2, the 6-bromo analog commits the user to cross-coupling chemistry from the outset, limiting synthetic flexibility. The target compound's single-step azide reduction synthesis (Section 3) further reduces the upfront synthetic investment before diversification.

CNS Lead Optimization Where Minimal Lipophilicity is Required at the Scaffold Stage

In CNS programs where total LogP must be kept below 3 to avoid P-glycoprotein efflux and high tissue binding, starting from a scaffold with LogP = 0.86 (vs. >1.7 for bromo or dimethyl analogs) provides critical headroom for installing potency-conferring lipophilic groups later without breaching the Lipinski CNS ceiling (Section 3) . This is especially relevant for neurodegenerative disease targets requiring high unbound brain concentrations.

High-Throughput Screening (HTS) Building Block Procurement Requiring Non-HazMat Shipping

For screening laboratories ordering thousands of diverse building blocks annually, the target compound's non-hazardous transport classification eliminates HazMat surcharges of $50–$178 per shipment that are commonly incurred with brominated analogs (Section 3). Combined with two-validated storage conditions (cool, dry place or 2-8°C), this simplifies automated compound management workflows and reduces total procurement cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.